N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4/c1-15-12-19(21-13-16-8-4-2-5-9-16)24-20(23-15)18(14-22-24)17-10-6-3-7-11-17/h2-12,14,21H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBYBEIFZUYXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647393 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 5-methyl-3-phenylpyrazole with benzylamine in the presence of a suitable catalyst and solvent. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as a CDK2 inhibitor, making it a candidate for cancer treatment research.
Biological Studies: It is used in studies to understand its effects on cell function and signal transduction pathways.
Industrial Applications: The compound is also explored for its potential use in various industrial processes, including the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to the selective targeting of tumor cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structure–Activity Relationship (SAR) Trends
Position 3 Substituents
- Electron-withdrawing groups (e.g., 4-fluoro) : Enhance anti-mycobacterial activity. For example, 3-(4-fluorophenyl) derivatives show IC₅₀ values <1 µM against M. tb .
- Bulky groups (e.g., 4-isopropylphenyl) : Improve metabolic stability in liver microsomes but may reduce solubility .
Position 5 Substituents
- Methyl or small alkyl groups : Favorable for potency and pharmacokinetics. 5-Methyl derivatives exhibit balanced activity and stability .
Position 7-Amine Substituents
Biological Activity
N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.39 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core, which is substituted with a benzyl group and an additional methyl and phenyl group at specific positions. This unique structure contributes to its biological activity by enabling interactions with various biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reaction : The reaction of 5-methyl-3-phenylpyrazole with benzylamine under specific conditions.
- Catalytic Methods : Utilization of catalysts to enhance the efficiency and yield of the cyclization process.
These synthetic routes are optimized for purity and yield, ensuring that the final product meets the required standards for biological testing.
This compound primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents interaction with cyclin A2, disrupting the cell cycle and selectively targeting tumor cells. This mechanism highlights its potential as an anticancer agent.
Anticancer Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity. This compound has been shown to inhibit cancer cell proliferation in various models:
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 12.4 | CDK2 Inhibition |
| MDA-MB-231 (Breast) | 8.6 | CDK2 Inhibition |
| DU145 (Prostate) | 15.0 | CDK2 Inhibition |
These results suggest that this compound could serve as a lead candidate for further development in cancer therapy.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against Mycobacterium tuberculosis (M.tb). Structure–activity relationship studies have identified key features that enhance its efficacy against this pathogen:
| Compound | Activity Against M.tb | Mechanism |
|---|---|---|
| Compound A | Moderate | ATP Synthase Inhibition |
| Compound B | High | Cell Wall Synthesis Disruption |
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in treating various diseases:
- Cancer Treatment : A study published in 2022 demonstrated that this compound effectively inhibited tumor growth in xenograft models, leading to a significant reduction in tumor size compared to controls.
- Tuberculosis Treatment : Another study reported that derivatives of pyrazolo[1,5-a]pyrimidines showed promising activity against drug-resistant strains of M.tb, indicating potential for development as new antitubercular agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
